molecular formula C14H19N3O3 B13926187 Ethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

Ethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

Cat. No.: B13926187
M. Wt: 277.32 g/mol
InChI Key: DILUAAAPESVOFE-UHFFFAOYSA-N
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Description

Ethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate is a chemical compound with a unique structure that combines a pyrimidine ring with a morpholine and cyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with morpholine and cyclopropyl-containing reagents. The process may include steps such as:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: Common in modifying the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions:

Major Products Formed: The products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Ethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may act by:

Comparison with Similar Compounds

  • Ethyl 4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
  • Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate
  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Comparison: this compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

ethyl 4-cyclopropyl-2-morpholin-4-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C14H19N3O3/c1-2-20-13(18)11-9-15-14(16-12(11)10-3-4-10)17-5-7-19-8-6-17/h9-10H,2-8H2,1H3

InChI Key

DILUAAAPESVOFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C2CC2)N3CCOCC3

Origin of Product

United States

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